molecular formula C12H19N3O B8628572 Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-

Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-

Cat. No.: B8628572
M. Wt: 221.30 g/mol
InChI Key: FEXXMCDOAAMAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]- is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-[4-(6-amino-4-methylpyridin-2-yl)butyl]acetamide

InChI

InChI=1S/C12H19N3O/c1-9-7-11(15-12(13)8-9)5-3-4-6-14-10(2)16/h7-8H,3-6H2,1-2H3,(H2,13,15)(H,14,16)

InChI Key

FEXXMCDOAAMAEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCCNC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Triethylamine (0.059 mL, 43 mg, 0.42 mmol) and acetic anhydride (0.029 mL, 31 mg, 0.031 mmol) were added to a solution of 50 mg (0.028 mmol) of 2-amino-6-(4-aminobutyl)-4-methylpyridine (from Example 56) in 1.0 mL of dichloromethane. The solution was allowed to stand for 48 h at room temperature, then diluted with 25 mL of ethyl acetate and washed with 12 mL of saturated aqueous sodium bicarbonate and 12 mL of saturated aqueous sodium chloride. The aqueous layers were extracted in succession with 15 mL of ethyl acetate. The combined organic layers were dried (sodium sulfate), decanted, and evaporated. The residue was purified by flash column chromatography on 3.5 g of silica gel, eluting with 100 mL of 5% methanol in dichloromethane to give 27 mg (44% yield of 6-(4-acetamidobutyl)-2-amino-4-methylpyridine as an oil which spontaneously crystallized.
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